molecular formula C15H17ClN2O B5358245 7-chloro-4-methyl-N-(tetrahydro-2-furanylmethyl)-2-quinolinamine

7-chloro-4-methyl-N-(tetrahydro-2-furanylmethyl)-2-quinolinamine

Cat. No. B5358245
M. Wt: 276.76 g/mol
InChI Key: LSPVRXNPKQWTFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-chloro-4-methyl-N-(tetrahydro-2-furanylmethyl)-2-quinolinamine, also known as TAK-659, is a small molecule inhibitor of spleen tyrosine kinase (SYK). SYK is a protein that is involved in the activation of immune cells, including B cells and macrophages. Inhibition of SYK has been shown to have potential therapeutic benefits in the treatment of various autoimmune and inflammatory diseases.

Mechanism of Action

7-chloro-4-methyl-N-(tetrahydro-2-furanylmethyl)-2-quinolinamine inhibits SYK by binding to the kinase domain of the protein and preventing its activation. SYK is a key mediator of B cell receptor signaling, and inhibition of SYK can prevent B cell activation and proliferation. In addition, SYK is involved in the activation of macrophages and other immune cells, and inhibition of SYK can reduce the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
In preclinical studies, this compound has been shown to have potent inhibitory effects on SYK activation and downstream signaling pathways. This results in reduced production of pro-inflammatory cytokines and other mediators of inflammation. This compound has also been shown to reduce the proliferation of B cells and induce apoptosis in B cell malignancies.

Advantages and Limitations for Lab Experiments

7-chloro-4-methyl-N-(tetrahydro-2-furanylmethyl)-2-quinolinamine has several advantages as a tool compound for studying SYK inhibition. It has high potency and selectivity for SYK, and it has been shown to be effective in preclinical models of autoimmune and inflammatory diseases. However, this compound also has limitations, including its poor solubility in aqueous solutions and its potential for off-target effects.

Future Directions

There are several potential future directions for research on 7-chloro-4-methyl-N-(tetrahydro-2-furanylmethyl)-2-quinolinamine and SYK inhibition. One area of interest is the development of combination therapies that target multiple pathways involved in autoimmune and inflammatory diseases. Another area of interest is the identification of biomarkers that can predict response to SYK inhibition in different patient populations. Finally, there is ongoing research on the development of next-generation SYK inhibitors with improved pharmacokinetic properties and reduced off-target effects.

Synthesis Methods

The synthesis of 7-chloro-4-methyl-N-(tetrahydro-2-furanylmethyl)-2-quinolinamine involves several steps, starting with the reaction of 7-chloro-4-methylquinoline with 2-(tetrahydro-2-furanylmethyl)amine to form the intermediate compound. This is followed by several additional reactions to form the final product. The synthesis of this compound has been described in detail in several scientific publications.

Scientific Research Applications

7-chloro-4-methyl-N-(tetrahydro-2-furanylmethyl)-2-quinolinamine has been extensively studied in preclinical models of autoimmune and inflammatory diseases, including rheumatoid arthritis, lupus, and multiple sclerosis. In these studies, this compound has been shown to inhibit SYK activation and reduce the production of pro-inflammatory cytokines. This compound has also been shown to have potential therapeutic benefits in the treatment of B cell malignancies, such as chronic lymphocytic leukemia and non-Hodgkin lymphoma.

properties

IUPAC Name

7-chloro-4-methyl-N-(oxolan-2-ylmethyl)quinolin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN2O/c1-10-7-15(17-9-12-3-2-6-19-12)18-14-8-11(16)4-5-13(10)14/h4-5,7-8,12H,2-3,6,9H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSPVRXNPKQWTFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C=CC(=C2)Cl)NCC3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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